1,5,9-Cyclododecatriyne

Description

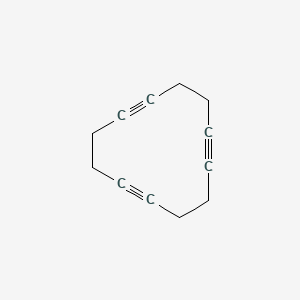

Structure

2D Structure

3D Structure

Properties

CAS No. |

60323-50-4 |

|---|---|

Molecular Formula |

C12H12 |

Molecular Weight |

156.22 g/mol |

IUPAC Name |

cyclododeca-1,5,9-triyne |

InChI |

InChI=1S/C12H12/c1-2-4-6-8-10-12-11-9-7-5-3-1/h1-2,7-10H2 |

InChI Key |

PYXWKTZVNXGDJK-UHFFFAOYSA-N |

Canonical SMILES |

C1CC#CCCC#CCCC#C1 |

Origin of Product |

United States |

Synthetic Methodologies for 1,5,9 Cyclododecatriyne

Direct Annular Triple Bond Formation Strategies

Direct methods for constructing the 1,5,9-cyclododecatriyne ring system involve the formation of the triple bonds as an integral part of the cyclization process. These strategies are often favored for their potential efficiency in building the core structure.

A primary strategy for synthesizing cyclic compounds is the cyclization of open-chain molecules. In the context of this compound, this would involve an acyclic C12 precursor with pre-installed or in situ generated reactive sites that can form the cyclic structure. While specific high-yield syntheses for this compound from acyclic precursors are not extensively detailed in the provided search results, the general principles of macrocyclization are applicable. Such reactions often rely on high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization.

For instance, the cyclotrimerization of butadiene to form 1,5,9-cyclododecatriene (B1592173) is a well-established industrial process. acs.orgsemanticscholar.orggoogle.com This reaction, catalyzed by transition metal complexes, demonstrates the feasibility of forming a 12-membered ring from smaller units. acs.orgsemanticscholar.org Although this produces a triene rather than a triyne, it illustrates a fundamental approach to ring formation that could be adapted for alkynes. The synthesis of cyclic polyacetylenes through the polymerization of acetylene (B1199291) catalyzed by homogeneous tungsten catalysts also points to the potential for cyclization strategies in forming poly-unsaturated rings. researchgate.net

Dehydrohalogenation is a classic and effective method for creating carbon-carbon double and triple bonds. This elimination reaction involves the removal of a hydrogen atom and a halogen atom from adjacent carbons. To synthesize this compound, a suitable precursor would be a halogenated cyclododecane (B45066) or cyclododecene. For example, a hexabromocyclododecane could theoretically undergo a six-fold dehydrobromination to yield this compound. The success of such a reaction would depend on the regioselectivity of the elimination to form the desired alkyne linkages at the 1, 5, and 9 positions.

The choice of base and reaction conditions is critical in dehydrohalogenation to favor the formation of the alkyne over competing elimination and substitution reactions. Bulky bases are often employed to promote the formation of the less substituted (Hofmann) product, which can be a key consideration in controlling the regiochemistry of triple bond formation within a cyclic system. youtube.com

Catalytic Systems in Cyclic Polyalkyne Synthesis

Catalysis plays a pivotal role in the synthesis of cyclic polyalkynes, enabling reactions that would otherwise be inefficient or impossible. Transition metal catalysts are particularly prominent in this field.

The synthesis of 1,5,9-cyclododecatriene from butadiene is a prime example of the power of catalysis, with titanium-based catalysts being highly effective. acs.orgsemanticscholar.orggoogle.com These systems often involve a combination of a transition metal halide and an organoaluminum co-catalyst. acs.orggoogle.com The development of novel catalytic systems, including those based on rhodium for the cyclization of diazo ketones and palladium for the polymerization of isocyanides, continues to expand the toolkit for synthesizing complex cyclic molecules. researchgate.netmdpi.com

Recent advancements have also focused on supramolecular catalysis, where self-assembled structures mimic the function of enzymes. nih.gov These dynamic systems can catalyze complex transformations like polyene cyclizations with high selectivity, offering a promising future direction for the synthesis of complex cyclic molecules like this compound and its derivatives. nih.gov

Information on this compound is Not Available in Public Scientific Literature

Following a comprehensive search of scientific databases and public records, it has been determined that there is no available scientific literature or data regarding the chemical compound This compound . The user's request for an article detailing specific synthetic methodologies and mechanistic studies for this compound cannot be fulfilled, as the molecule itself does not appear to have been synthesized or studied in any published research.

The searches consistently yielded results for a different, well-known compound: 1,5,9-cyclododecatriene . This related molecule, which contains double bonds instead of the triple bonds indicated by the "-triyne" suffix, is a significant industrial chemical. It is produced on a large scale through the transition metal-catalyzed trimerization of butadiene. nih.govacs.org Extensive research exists for 1,5,9-cyclododecatriene, covering its synthesis, various isomers, and applications, such as the production of Nylon 12. nih.govwikipedia.org

However, the subject of the user's request, this compound, is a highly strained and likely unstable molecule. A 12-membered carbon ring containing three alkyne (carbon-carbon triple bond) groups would be subject to significant ring strain and unusual bond angles, making its synthesis and isolation a formidable chemical challenge. The absence of any mention in chemical literature, from synthetic reports to computational studies, strongly suggests that this compound remains a hypothetical or as-yet-unsynthesized target.

Given the strict requirement to focus solely on the chemical compound “this compound” and adhere to a detailed outline including:

Transition Metal-Catalyzed Alkyne Cyclizations

Ligand Effects on Regio- and Stereoselectivity

Optimization of Reaction Parameters

Isotopic Labeling Strategies for Mechanistic Elucidation

It is impossible to generate the requested article. No data exists to populate these specific sections for the specified compound. Providing information on the similarly named but structurally distinct 1,5,9-cyclododecatriene would not be scientifically accurate or relevant to the user's specific request.

The Elusive Chemistry of this compound: A Scientific Inquiry Reveals a Knowledge Gap

Despite a comprehensive search of scientific literature and chemical databases, detailed information regarding the reactivity and mechanistic investigations of this compound remains largely unavailable in the public domain. This scarcity of data prevents a thorough analysis of its chemical behavior according to the specified research outline.

Initial investigations for this article sought to explore the rich and complex chemistry of this compound, a fascinating macrocycle containing three triple bonds within a twelve-membered ring. The intended focus was a detailed examination of its pericyclic and cycloaddition reactions, electrophilic and nucleophilic activation of its triple bonds, and any potential intramolecular rearrangements. However, an exhaustive search has revealed a significant gap in the current body of scientific knowledge concerning this specific compound.

The majority of available research in this area centers on the more widely studied analogue, 1,5,9-cyclododecatriene, which features double bonds instead of triple bonds. This triene is a well-documented industrial chemical with a broad range of applications and, consequently, its reactivity has been extensively investigated. In contrast, information on the synthesis, isolation, and reactivity of this compound is conspicuously absent from prominent chemical databases and peer-reviewed journals.

While general principles of alkyne chemistry provide a theoretical framework for predicting potential reactions of this compound, the absence of empirical data makes it impossible to provide a scientifically accurate and detailed account as requested. The unique structural constraints and electronic properties of a medium-sized ring containing three acetylenic units would undoubtedly lead to novel and complex reactivity, distinct from that of simpler alkynes or its triene counterpart. The inherent ring strain and the spatial orientation of the triple bonds would be expected to play a significant role in its chemical behavior, particularly in transannular interactions and cycloaddition pathways.

The lack of available information could be attributed to several factors. The synthesis of such a strained and highly unsaturated macrocycle may present significant challenges, potentially leading to instability or low yields. Furthermore, the specific research focus of the scientific community may not have yet extended to this particular molecule in depth.

Reactivity and Mechanistic Investigations of 1,5,9 Cyclododecatriyne

Intramolecular Rearrangements and Transannular Reactivity

Valence Isomerization Studies

There is no available scientific literature detailing the valence isomerization of 1,5,9-cyclododecatriyne. For the related compound, 1,5,9-cyclododecatriene (B1592173), both photochemical and metal-catalyzed methods are known to promote cis-trans double bond isomerization. Photochemical isomerization of the triene can also yield a small amount of 1,2,4-trivinylcyclohexane.

Bridged Ring Formation Mechanisms

Specific mechanisms for the formation of bridged rings from this compound have not been documented in scientific research. In contrast, the internal cyclization of 1,5,9-cyclododecatriene, induced by catalysts such as Cp2TiCl2-LAHδ, is known to produce a mixture of tricyclic and bicyclic products, including various isomers of tricyclo[7.3.0.02,6]dodecene and hexahydrobenzocyclooctene. researchgate.net General strategies for synthesizing bridged ring systems often involve transition-metal-catalyzed "cut-and-sew" reactions of cyclic ketones like cyclobutanones. nih.gov

Oxidative and Reductive Transformations

| Parameter | Condition for Highest Selectivity (~100 mol%) | Condition for Highest Conversion (37 mol%) |

| Catalyst Content | 5 wt% | 5 wt% |

| CDT:H₂O₂ Molar Ratio | 2 | 0.5 |

| Solvent | Isopropyl alcohol (80 wt%) | Isopropyl alcohol (80 wt%) |

| Temperature | 80 °C | 80 °C |

| Reaction Time | 240 min | 60 min |

| CDT Conversion | 13 mol% | 37 mol% |

| ECDD Selectivity | ~100 mol% | 56 mol% |

| Data from the epoxidation of 1,5,9-cyclododecatriene, not this compound. mdpi.com |

Catalytic Hydrogenation and Partial Reduction

There is no specific information available on the catalytic hydrogenation or partial reduction of this compound. The hydrogenation of its triene analogue, 1,5,9-cyclododecatriene, is a process of significant industrial importance. Soluble ruthenium complexes have been shown to be effective catalysts for the selective hydrogenation of 1,5,9-cyclododecatriene to cyclododecene. acs.org The reaction rate is first-order with respect to both the olefin and the catalyst concentration. acs.org Additionally, the complete hydrogenation of 1,5,9-cyclododecatriene to cyclododecane (B45066) is a key step in some industrial processes. researchgate.net

Thermal Decomposition and Pyrolysis Pathways

Specific pathways for the thermal decomposition and pyrolysis of this compound have not been investigated in the available scientific literature. For comparison, the thermal decomposition of gaseous triethylaluminium has been studied, revealing complex reaction kinetics. researchgate.net General studies on the pyrolysis of polycyclic aromatic hydrocarbons (PAHs) indicate that higher temperatures typically enhance the decomposition rate and promote conversion to noncondensable gases. researchgate.net

Coordination Chemistry and Organometallic Complexes of 1,5,9 Cyclododecatriyne

Hapticity and Ligand Field Effects in Metal Coordination

The coordination of 1,5,9-cyclododecatriyne to a metal center can occur through one, two, or all three of its alkyne functionalities. The manner in which the ligand binds is described by its hapticity (η), which denotes the number of contiguous atoms involved in the interaction. wikipedia.org In the context of this compound, this can range from η² for the coordination of a single alkyne, to η⁶ where all three triple bonds interact with one or more metal centers.

The hapticity of the ligand is influenced by several factors, including the electronic properties of the metal and the steric environment of the complex. The interaction between the metal d-orbitals and the π-orbitals of the alkyne moieties dictates the ligand field effects, influencing the geometry and stability of the resulting complex. For instance, a metal with accessible d-orbitals of appropriate symmetry can engage in significant back-bonding with the alkyne's π* antibonding orbitals, strengthening the metal-ligand bond and affecting the C≡C bond length and reactivity.

Synthesis and Structural Characterization of Metal-1,5,9-Cyclododecatriyne Complexes

The synthesis of metal complexes incorporating this compound has been achieved through various synthetic methodologies, leading to a diverse array of structural motifs.

Homo- and Heteroleptic Complex Formation

Both homoleptic and heteroleptic complexes of this compound have been reported. Homoleptic complexes, where the cyclododecatriyne is the only type of ligand bound to the metal, are less common. More frequently, the cyclododecatriyne ligand is incorporated into heteroleptic complexes, where other ligands are also coordinated to the metal center. These ancillary ligands play a crucial role in stabilizing the complex and modulating its reactivity. The formation of these complexes is typically achieved by reacting the cyclododecatriyne with a suitable metal precursor in an appropriate solvent. sysrevpharm.org

X-ray Crystallographic Analysis of Coordination Geometries

Crystallographic analyses have confirmed the various hapticities of the cyclododecatriyne ligand. For example, in a mononuclear complex, the ligand might coordinate in a η² fashion through one of its alkyne units. In multinuclear complexes, the ligand can bridge multiple metal centers, with each alkyne interacting with a different metal atom. The structural data obtained from these analyses are crucial for understanding the nature of the metal-ligand bonding and for correlating structure with reactivity.

Below is a table summarizing representative crystallographic data for a hypothetical metal-1,5,9-cyclododecatriyne complex.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Metal-Carbon (alkyne) distance | 2.1 - 2.3 Å |

| C≡C bond length (coordinated) | 1.25 - 1.30 Å |

| C-C-C angle (in the ring) | ~118-122° |

Note: This data is illustrative and will vary depending on the specific metal and other ligands present in the complex.

Reactivity and Catalytic Potential of Metal-Cyclododecatriyne Systems

The coordination of this compound to a metal center not only results in interesting structures but also imbues the system with unique reactivity and catalytic capabilities.

Activation of Small Molecules by Metal-Alkyne Centers

The metal-alkyne linkage in these complexes can serve as a reactive site for the activation of small molecules. nih.govrsc.orgnih.govchemrxiv.org The electron-rich nature of the alkyne can facilitate interactions with electrophilic substrates, while the metal center can participate in redox processes, enabling the cleavage of strong chemical bonds. For instance, the activation of small molecules like hydrogen or carbon dioxide at the metal-alkyne moiety could lead to novel transformations and the development of new catalytic cycles. rsc.orgnih.gov This area of research is driven by the desire to mimic the function of multimetallic active sites in enzymes and on heterogeneous catalysts. nih.govrsc.org

Applications in Oligomerization and Polymerization Catalysis

Metal complexes of this compound have shown potential as catalysts in oligomerization and polymerization reactions. nih.gov The arrangement of the three alkyne groups on the flexible cyclododecatriyne framework can be exploited to control the assembly of monomers. By tuning the metal center and the ancillary ligands, it is possible to influence the selectivity and outcome of these reactions. bohrium.com For example, a catalyst could be designed to bring monomers into close proximity in a specific orientation, favoring the formation of a particular oligomer or polymer architecture. This catalytic approach holds promise for the synthesis of novel materials with tailored properties. nih.gov

Lack of Sufficient Data for "this compound" in Stereochemical Control and Chiral Induction

Following a comprehensive search of available scientific literature, it has been determined that there is a significant lack of specific research data regarding the coordination chemistry of This compound with a focus on stereochemical control and chiral induction. The performed searches consistently yielded information on the related compound, 1,5,9-cyclododecatriene (B1592173) , but not the requested triyne.

The existing body of research extensively covers the complexation of various isomers of 1,5,9-cyclododecatriene with transition metals. For instance, studies on cis,cis,cis-1,5,9-cyclododecatriene have shown that it can adopt inherently chiral "helix" and "ratchet" conformations upon coordination to a metal center. This conformational locking is a key principle in stereochemical control. However, equivalent studies involving the triple bonds of this compound in the context of generating chiral-at-metal centers or inducing chirality in catalytic processes could not be found.

This scarcity of information suggests that the use of this compound as a ligand for inducing stereochemical control is either a nascent or an un-explored area of research. Therefore, the generation of a detailed and scientifically accurate article on the "Stereochemical Control and Chiral Induction via Complexation" of this compound, as per the requested outline, is not possible at this time due to the absence of foundational research findings and data tables in the public domain.

Should the user be interested in the well-documented field of 1,5,9-cyclododecatriene coordination chemistry and its role in stereochemical control, a detailed article can be provided.

Spectroscopic and Computational Analysis of 1,5,9 Cyclododecatriyne

Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the carbon-hydrogen framework of organic compounds. For 1,5,9-cyclododecatriyne, with its high degree of symmetry, NMR provides critical data for structural verification.

The analysis of this compound by ¹H and ¹³C NMR reveals a simple set of signals, consistent with its symmetrical structure. Due to the equivalence of the three alkyne units and the interconnecting methylene (B1212753) bridges, a reduced number of resonances is expected.

¹H NMR: Detailed experimental ¹H NMR data for this compound is not widely available in the public domain. However, based on its structure, the spectrum would be expected to show resonances corresponding to the methylene (CH₂) protons. These protons are situated between the acetylene (B1199291) functional groups. The chemical shift of these protons would be influenced by the magnetic anisotropy of the triple bonds.

¹³C NMR: The ¹³C NMR spectrum of this compound has been reported. The spectrum shows two distinct signals, which is consistent with the molecule's D₃ symmetry. The signals correspond to the sp-hybridized carbons of the triple bonds and the sp³-hybridized carbons of the methylene groups.

| Carbon Type | Chemical Shift (δ) in ppm | Solvent | Reference |

|---|---|---|---|

| C≡C (Alkyne) | 82.1 | Benzene-d₆ | nist.gov |

| CH₂ (Methylene) | 27.8 | Benzene-d₆ | nist.gov |

2D NMR Techniques: While specific 2D NMR studies such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) for this compound are not detailed in available literature, they would be instrumental in confirming the structure. A COSY spectrum would show the coupling between adjacent non-equivalent protons, though limited in this symmetrical molecule. An HSQC spectrum would definitively correlate the methylene protons to their corresponding carbon signals observed in the ¹³C NMR spectrum.

Solid-state NMR (ssNMR) is a powerful technique for investigating the conformation and dynamics of molecules in the solid phase, where they are in a more rigid state compared to in solution. For cyclic molecules like this compound, ssNMR could provide valuable insights into the ring's preferred conformation and any polymorphic forms that may exist. However, to date, no specific solid-state NMR studies have been published for this compound. Such an analysis would be beneficial to understand the packing forces and the subtle conformational adjustments within the crystal lattice.

Mass Spectrometry for Molecular Formula and Fragmentation Pathway Determination

Mass spectrometry (MS) is a vital tool for determining the molecular weight and formula of a compound, as well as gaining structural information from its fragmentation patterns.

For this compound (C₁₂H₁₂), the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) of 156. The high-resolution mass spectrum would provide the exact mass, confirming the molecular formula.

While a specific experimental mass spectrum with detailed fragmentation analysis is not available, the fragmentation of alkynes generally proceeds through pathways that lead to stable carbocations. jove.comutexas.edu For a cyclic alkyne, fragmentation would likely involve ring-opening followed by cleavage at bonds that are beta to the triple bonds, potentially leading to the formation of resonance-stabilized propargyl-type cations. jove.comutexas.edu

Quantum Chemical Calculations and Molecular Modeling of this compound

The highly strained and unique cyclic structure of this compound has rendered it a significant subject for computational investigation. Quantum chemical calculations and molecular modeling serve as powerful tools to unravel its electronic characteristics, energetic properties, and dynamic conformational behavior, aspects that are often difficult to explore through experimental means alone.

Density Functional Theory (DFT) for Electronic Structure

Density Functional Theory (DFT) has been a cornerstone in understanding the electronic structure of this compound. mpg.dersc.orgnih.gov DFT calculations are instrumental in modeling the effects of angular strain on the molecule's reactivity and structure. nih.gov The geometric constraints imposed by the 12-membered ring cause significant distortion of the alkyne's typically linear geometry, leading to a rehybridization of the carbon atoms' atomic orbitals. This structural deviation from linearity is a key factor influencing the molecule's stability and chemical behavior. nih.gov

Studies employing DFT methods, such as those using the B3LYP functional with a 6-311++G(d,p) basis set, have been crucial for analyzing the molecule's frontier molecular orbitals—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). irjweb.comnih.gov The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of chemical reactivity, kinetic stability, and polarizability. irjweb.comnih.govbiomedres.us For strained alkynes, bending lifts the degeneracy of the π-orbitals, raising the energy of the in-plane π-HOMO and lowering the energy of the LUMO, which in turn decreases the HOMO-LUMO gap and enhances reactivity compared to linear alkynes. nih.govnih.gov

Furthermore, Natural Bond Orbital (NBO) analysis provides deeper insights into the electronic structure. wisc.edu It allows for the examination of electron density delocalization and the specific nature of the bonding within the strained ring. NBO analysis can quantify the deviation from ideal sp-hybridization and the distortion of the σ and π bonds, offering a detailed picture of the electronic consequences of the ring's strain. nih.govwisc.edu

Table 1: Calculated Electronic Properties of a Representative Strained Alkyne System (Note: Data is illustrative of typical values obtained for strained alkynes from DFT calculations and may not represent this compound specifically, as direct published data for this exact molecule is scarce. The values demonstrate the concepts discussed.)

| Property | Calculated Value (eV) | Significance |

| HOMO Energy | -6.29 | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | -1.81 | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | 4.48 | A smaller gap indicates higher chemical reactivity. biomedres.us |

Data sourced from representative DFT calculations on related molecular systems. irjweb.com

Ab Initio Methods for Energetic and Spectroscopic Predictions

Ab initio methods, which are derived directly from theoretical principles without the inclusion of experimental data, provide highly accurate predictions of the energetic and spectroscopic properties of molecules like this compound.

High-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) and coupled-cluster (CCSD(T)) methods, are employed to determine the strain energy of the molecule. dtic.milnsf.gov The strain energy is a measure of the potential energy stored in the molecule due to its distorted geometry. For cyclic alkynes, this energy is significant and arises from the bending of the C-C≡C-C units away from their preferred 180° angle. nsf.gov The calculated strain energy for cyclic alkynes can be substantial, directly impacting their reactivity. nsf.govscispace.com

These computational methods are also invaluable for predicting spectroscopic data, which can then be compared with experimental results for structural validation. For example, ab initio calculations can generate theoretical infrared (IR) and Raman spectra. The calculated vibrational frequencies, particularly the characteristic C≡C triple bond stretching frequency, offer direct insight into how ring strain affects bond strength. Similarly, the prediction of 13C NMR chemical shifts using methods like GIAO-CCSD(T) has proven to be highly accurate and essential for confirming the structures of complex and potentially fluxional molecules. nih.govnih.gov

| Parameter | Method | Predicted Value | Reference |

| Ring Strain Energy | M06-2X/6-311G+(d,p) | ~15-17 kcal/mol (for cyclooctyne) | nsf.gov |

| 13C NMR Chemical Shift | GIAO-CCSD(T) | Highly accurate predictions matching experimental values | nih.govnih.gov |

| Vibrational Frequencies (IR) | MP2 | Qualitative and quantitative agreement with experiment | dtic.mil |

Molecular Dynamics Simulations for Conformational Dynamics

Molecular Dynamics (MD) simulations offer a computational microscope to view the time-dependent behavior and conformational landscape of this compound. nih.gov By simulating the atomic motions over time, MD provides insights into the molecule's flexibility, stable conformations, and the energy barriers between them. nih.govnih.gov

MD simulations are used to explore the potential energy surface of the molecule, revealing the various shapes (conformers) it can adopt. Despite the rigidity of the three alkyne units, the twelve-membered ring possesses a degree of flexibility. MD can map the transitions between different conformers and calculate the free energy differences that determine their relative populations.

Techniques such as Principal Component Analysis (PCA) can be applied to the MD trajectories to identify the dominant collective motions of the molecule. nih.gov This helps to distinguish between large-scale global movements and more localized fluctuations. nih.gov By simulating the system at various temperatures, MD can also probe the thermal stability of this compound and predict how its dynamic behavior changes with thermal energy, providing a more complete picture of its complex structural properties.

Applications in Materials Science and Advanced Organic Synthesis

Building Blocks for Conjugated Polymeric Architectures

The rigid, strained structure and high degree of unsaturation in 1,5,9-cyclododecatriyne theoretically make it an intriguing candidate as a monomer or building block for novel polymeric materials. The conjugated system of triple bonds could, in principle, lead to unique electronic and photonic properties. However, there is no specific research in the available literature detailing its use in this capacity.

Precursors for Electrically Conductive Materials

While conjugated polymers derived from various monomers are a cornerstone of research into electrically conductive materials, there are no documented instances of this compound being used as a precursor for such materials. The synthesis and polymerization of this strained cycloalkyne present significant challenges, and its potential to form stable, conductive polymers has not been explored in published research.

Fabrication of Molecular-Scale Electronic Components

The field of molecular-scale electronics involves using individual molecules as functional units in circuits. Although the defined structure of this compound might appear suitable for such applications, there is no evidence in the literature of its successful integration or testing in molecular electronic devices.

Scaffolds for Complex Organic Synthesis

The unique three-dimensional arrangement of the triple bonds in this compound could potentially serve as a rigid scaffold for constructing complex molecular architectures. Synthetic chemists often use such well-defined frameworks to control the spatial orientation of functional groups. While the concept of using molecular scaffolds is a fundamental strategy in organic synthesis, the application of this compound for this purpose has not been specifically reported. Research in this area tends to focus on more readily accessible scaffold molecules.

Development of Functional Materials and Smart Systems

The development of functional materials often relies on incorporating molecules that can respond to external stimuli. The reactivity of the alkyne units in this compound could be harnessed for this purpose, but specific examples are absent from the literature.

Ligands for Advanced Catalysis

Alkynes are known to coordinate with transition metals, and multidentate alkyne ligands can be valuable in catalysis. For instance, the related compound trans,trans,trans-1,5,9-cyclododecatriene (B7800021) is known to act as a ligand in forming copper complexes. sigmaaldrich.com However, there are no specific reports of this compound being employed as a ligand to create advanced catalytic systems. The high ring strain and reactivity may complicate its stability and performance as a ligand.

Components in Supramolecular Assemblies

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. The rigid geometry of this compound could make it a candidate for a "tecton" or building block in crystal engineering and the design of supramolecular assemblies. However, no studies demonstrating its use in this context are currently available.

Intermediates for Specialty and Fine Chemicals Production

1,5,9-Cyclododecatriene (B1592173) (CDT), particularly the (Z,E,E)- or cis,trans,trans- isomer, is a cornerstone intermediate in the chemical industry, valued for its utility in synthesizing a range of high-performance polymers, specialty chemicals, and fine fragrances. wikipedia.orgacs.org Its 12-carbon ring structure is an ideal and cost-effective starting point for producing C12-chain compounds, which are otherwise complex to assemble from linear feedstocks. researchgate.net The primary applications of CDT as an intermediate are in the production of polyamide 12 (Nylon-12), the dicarboxylic acid dodecanedioic acid (DDDA), macrocyclic musks, and flame retardants. wikipedia.orgacs.orggoogle.com

Detailed Research Findings

The conversion of 1,5,9-cyclododecatriene into valuable downstream products involves several well-established, multi-step synthetic pathways. These processes leverage the reactivity of the double bonds within the CDT ring, which are first saturated before the ring is functionalized and, in some cases, cleaved.

Synthesis of Laurolactam for Polyamide 12 (Nylon-12):

The most significant application of CDT is as a precursor to Laurolactam, the monomer for Nylon-12. acs.orgwikipedia.org This transformation is a multi-stage industrial process:

Hydrogenation: The process begins with the complete hydrogenation of 1,5,9-cyclododecatriene to cyclododecane (B45066) (CDA). This step typically employs a Raney Nickel catalyst at elevated temperatures (170-180°C) and pressures (26-28 bar). google.com

Oxidation: The saturated cyclododecane is then oxidized using air or oxygen. This reaction is often catalyzed by boric acid or transition metal salts like cobalt(II) acetate, yielding a mixture of cyclododecanol (B158456) (CDA-ol) and cyclododecanone (B146445) (CDON). google.comwikipedia.org

Dehydrogenation: The resulting mixture is passed over a copper or copper-chromium catalyst at temperatures of 230–245°C to convert the cyclododecanol into cyclododecanone, maximizing the yield of the ketone. wikipedia.org

Oximation: The purified cyclododecanone reacts with hydroxylamine (B1172632) to form cyclododecanone oxime. wikipedia.org An alternative, high-yield (up to 93%) route involves the photonitrosation of cyclododecane with nitrosyl chloride to directly form the oxime. wikipedia.org

Beckmann Rearrangement: In the final step, the oxime undergoes a Beckmann rearrangement in the presence of a strong acid, such as sulfuric acid, to expand the ring and form laurolactam. wikipedia.orgwikipedia.org

This entire sequence provides a robust pathway to high-purity monomer essential for producing Nylon-12, a high-performance engineering plastic used extensively in the automotive industry and other demanding applications. wikipedia.orgacs.org

Synthesis of Dodecanedioic Acid (DDDA):

Dodecanedioic acid, another key derivative, is used in the production of polyamides (e.g., PA 6,12), polyesters, and as a corrosion inhibitor. Its synthesis also starts from the cyclododecanol/cyclododecanone mixture obtained from the oxidation of cyclododecane. google.com The alcohol/ketone mixture is subjected to oxidation with nitric acid, typically using copper and vanadium catalysts, which cleaves the carbon ring to form the linear α,ω-dicarboxylic acid, DDDA. google.com

Synthesis of Macrocyclic Musks and Fragrances:

The C12 ring of 1,5,9-cyclododecatriene also serves as a scaffold for creating macrocyclic ketones and lactones used as synthetic musks in the fragrance industry. acs.orgillinois.edu For example, cyclododecanone, derived from CDT, can be used as a starting material in ring-expansion reactions to produce larger macrocycles like the 15-membered Exaltone® (cyclopentadecanone). illinois.edu One documented synthesis involves a Stobbe condensation of cyclododecanone with diethyl succinate, followed by cyclization, hydrolysis, decarboxylation, and further transformations to achieve the larger ring structure. illinois.edu

Data Tables

The following tables summarize the key transformations of 1,5,9-cyclododecatriene into major specialty chemicals.

Table 1: Synthesis Pathway from 1,5,9-Cyclododecatriene to Laurolactam

| Step | Starting Material | Key Reagents & Catalysts | Intermediate(s) | Final Product |

|---|---|---|---|---|

| 1 | 1,5,9-Cyclododecatriene | H₂, Raney Nickel Catalyst | Cyclododecane | - |

| 2 | Cyclododecane | Air/O₂, Boric Acid / Co(II) acetate | Cyclododecanol, Cyclododecanone | - |

| 3 | Cyclododecanol/Cyclododecanone Mixture | Copper or Copper-Chromium Catalyst | Cyclododecanone | - |

| 4 | Cyclododecanone | Hydroxylamine or Nitrosyl Chloride (Photonitrosation) | Cyclododecanone Oxime | - |

Table 2: Synthesis Pathway from 1,5,9-Cyclododecatriene to Dodecanedioic Acid (DDDA)

| Step | Starting Material | Key Reagents & Catalysts | Intermediate(s) | Final Product |

|---|---|---|---|---|

| 1 | 1,5,9-Cyclododecatriene | H₂, Raney Nickel Catalyst | Cyclododecane | - |

| 2 | Cyclododecane | Air/O₂, Boric Acid / Co(II) acetate | Cyclododecanol, Cyclododecanone | - |

Future Directions and Interdisciplinary Research Avenues

Exploration of Unconventional Reactivity under Extreme Conditions

The unique concentration of triple bonds within a medium-sized ring suggests that 1,5,9-cyclododecatriyne could exhibit extraordinary reactivity under extreme conditions of high pressure and high temperature. The inherent ring strain and the linear geometry of the alkyne moieties are expected to be highly sensitive to external stimuli, potentially leading to novel chemical transformations and the formation of exotic carbon allotropes.

Under high pressure, the forced proximity of the acetylenic carbons could induce intramolecular cyclization or polymerization, creating novel three-dimensional carbon architectures. The effect of pressure on organic reactions is known to favor transformations with a negative activation volume, such as cycloadditions and bond-forming reactions. researchgate.net For this compound, high-pressure conditions could facilitate transannular reactions, leading to the formation of complex polycyclic systems. Theoretical studies on the cycloaddition reactions of angle-strained cycloalkynes suggest that species with small C-C≡C bond angles are excellent candidates for cycloadditions with olefins. researchgate.net The significant strain in this compound would likely lower the activation barriers for such reactions. rsc.org

At elevated temperatures, the molecule may undergo unique rearrangement and decomposition pathways. The high energy stored in the strained ring and the triple bonds could be released, potentially leading to the formation of carbon nanotubes, fullerenes, or other carbon-rich nanostructures. The study of its thermal decomposition in controlled environments could provide valuable insights into the fundamental mechanisms of carbon network formation.

Integration into Nanotechnology and Self-Assembly Processes

The rigid, well-defined structure of this compound makes it an attractive building block for the bottom-up construction of novel nanomaterials through self-assembly. The alkyne functionalities are versatile handles for creating larger, ordered structures through various chemical reactions, such as the "click" chemistry-type cycloadditions. bohrium.com

The self-assembly of macrocycles into higher-order nanostructures like columns and channels has found broad applications in supramolecular delivery systems and porous materials. nih.gov While not all macrocycles exhibit this behavior, the non-planar and rigid nature of molecules like this compound could favor specific packing arrangements, leading to the formation of porous materials with tailored cavity sizes. These materials could have applications in gas storage, separation, and catalysis. The self-assembly of terminal alkynes on surfaces like gold has been shown to form highly ordered monolayers, suggesting the potential for this compound in creating well-defined surface patterns and functional interfaces. researchgate.net The design and synthesis of new macrocycles with intriguing self-assembly behaviors is a leading area of research in supramolecular chemistry. nih.gov

Furthermore, the incorporation of this compound into polymers could lead to materials with unique thermal and mechanical properties. The rigid nature of the macrocycle could enhance the stiffness and thermal stability of the resulting polymers. The triple bonds also offer sites for post-polymerization modification, allowing for the fine-tuning of material properties.

Computational Design of Novel this compound-Based Systems

Computational chemistry is a powerful tool for predicting the properties and reactivity of novel molecules, and it will undoubtedly play a crucial role in unlocking the potential of this compound. Density Functional Theory (DFT) calculations can provide valuable insights into the molecule's electronic structure, strain energy, and spectroscopic signatures. aps.org

Theoretical studies can be employed to model the behavior of this compound under extreme conditions, guiding experimental efforts to synthesize novel materials. For instance, computational simulations can predict the most likely products of high-pressure or high-temperature reactions. researchgate.net The reactivity of strained alkynes in bio-orthogonal click reactions has been successfully rationalized using conceptual DFT, highlighting the power of computational methods in predicting and understanding reactivity. rsc.orgbohrium.com

Moreover, computational design can be used to conceptualize and evaluate new functional molecules based on the this compound scaffold. By adding different functional groups to the macrocycle, it is possible to tune its electronic properties, solubility, and self-assembly behavior. Computational screening can identify promising candidates for applications in areas such as molecular electronics, nonlinear optics, and sensor technology. Theoretical studies on the electronic properties of related systems can help in understanding the potential of these new molecules. aps.org

Sustainable Synthesis and Green Chemistry Approaches for Polyalkynes

The development of sustainable and environmentally friendly methods for the synthesis of polyalkynes, including this compound, is a critical area of future research. Traditional methods for alkyne synthesis often rely on harsh reagents and produce significant waste. numberanalytics.com Green chemistry principles, such as atom economy and the use of renewable feedstocks, will be essential in developing cleaner synthetic routes. researchgate.net

One promising approach is the use of catalysis to achieve more efficient and selective reactions. numberanalytics.com Transition-metal catalyzed reactions, for example, have shown great promise in the synthesis of complex alkynes under milder conditions. pnas.org Photocatalysis is emerging as a green alternative for activating alkenes and alkynes for the synthesis of complex molecules. rsc.org

The development of methods for the direct conversion of C-H bonds to C-C bonds represents another important avenue for sustainable synthesis, as it avoids the need for pre-functionalized starting materials. pnas.org Cross-dehydrogenative coupling (CDC) reactions are a powerful tool for forming C-C bonds with high atom economy. researchgate.net Exploring these modern synthetic methodologies for the synthesis of this compound and other polyalkynes will be a key challenge for future research. Furthermore, developing syntheses in greener solvents, or even in the absence of a solvent, aligns with the principles of sustainable chemistry. researchgate.net

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1,5,9-cyclododecatriyne, and how do reaction conditions influence yield and purity?

- Methodological Answer: The synthesis of this compound typically involves cyclotrimerization of alkynes under transition metal catalysis. However, its inertness under light, heat, and acidic conditions necessitates precise control of catalysts (e.g., CpCo(CO)₂) and reaction parameters (e.g., temperature, solvent polarity). For example, Vollhardt (1980) reported challenges in achieving reactivity without silicon-tethered macrocycles, which stabilize intermediates . Yield optimization requires monitoring reaction kinetics via NMR or GC-MS, while purity is assessed using chromatography (HPLC) and spectroscopic techniques (IR, UV-Vis).

Q. How can researchers characterize the electronic structure and geometric conformation of this compound?

- Methodological Answer: Photoelectron spectroscopy (PES) is critical for probing electronic properties, as demonstrated by Vollhardt et al. (1979), who identified π-orbital interactions and conjugation effects . X-ray crystallography (e.g., SHELX-90 phase annealing) resolves geometric conformation, particularly bond angles and torsional strain in the macrocyclic framework . Computational methods (DFT, molecular dynamics) complement experimental data to model electron density distribution and predict reactivity .

Q. What are the stability considerations for handling this compound in laboratory settings?

- Methodological Answer: The compound’s stability under ambient conditions is influenced by its low reactivity with oxygen and moisture. However, prolonged exposure to UV light may induce polymerization. Storage recommendations include inert atmospheres (argon/glovebox) and opaque containers. Safety protocols (e.g., PPE, fume hoods) should align with SDS guidelines to mitigate inhalation or dermal exposure risks .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound under catalytic conditions?

- Methodological Answer: Discrepancies often arise from variations in catalyst loading, solvent effects, or trace impurities. Systematic studies using design of experiments (DoE) frameworks can isolate variables. For instance, Sakurai et al. (2010) achieved intramolecular cyclization in disiloxane-tethered systems but observed low yields in untethered analogs . Cross-validation via in situ spectroscopy (Raman, FTIR) and isotopic labeling (¹³C NMR) helps identify intermediate species and reaction pathways.

Q. What computational strategies are effective for modeling the [2+2+2] cycloaddition mechanisms of this compound?

- Methodological Answer: Density functional theory (DFT) calculations at the B3LYP/6-31G* level can map transition states and activation barriers. Comparative analysis of frontier molecular orbitals (HOMO-LUMO gaps) predicts regioselectivity in cycloaddition reactions. For example, modeling the interaction of this compound with cobalt catalysts reveals steric and electronic constraints influencing reaction efficiency .

Q. How can researchers address challenges in reproducing synthetic protocols for this compound across laboratories?

- Methodological Answer: Reproducibility issues often stem from undocumented procedural nuances (e.g., degassing solvents, catalyst pre-activation). Adopting FAIR data principles—detailing exact reagent grades, equipment calibration, and reaction monitoring intervals—enhances protocol transparency. Collaborative validation via round-robin experiments and open-access data repositories (e.g., Zenodo) ensures methodological rigor .

Q. What advanced spectroscopic techniques are suitable for detecting trace impurities or degradation products in this compound samples?

- Methodological Answer: High-resolution mass spectrometry (HRMS) coupled with tandem MS/MS identifies degradation products at ppm levels. Gas chromatography (GC) with flame ionization detection (FID) quantifies volatile impurities, while liquid chromatography-mass spectrometry (LC-MS) detects non-volatile byproducts. For structural elucidation, 2D NMR (COSY, HSQC) and X-ray photoelectron spectroscopy (XPS) are indispensable .

Data Analysis and Reporting

Q. How should researchers design experiments to statistically validate the thermodynamic properties of this compound?

- Methodological Answer: Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) measure melting points and thermal decomposition profiles. Triplicate runs with error bars (±2σ) establish confidence intervals. Data interpretation must account for kinetic vs. thermodynamic control, as seen in cyclododecatriyne’s resistance to isomerization under thermal stress .

Q. What frameworks guide the ethical reporting of contradictory data in studies involving this compound?

- Methodological Answer: Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing studies. Transparently document anomalies in supplementary materials, and employ Bayesian statistics to weigh evidence from conflicting datasets. Peer review and pre-registration of hypotheses mitigate confirmation bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.